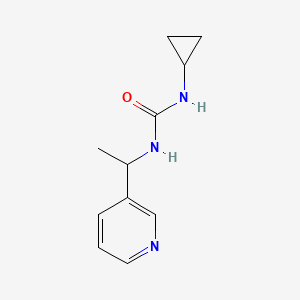
1-Cyclopentyl-3-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic uses in various autoimmune diseases. This compound was first discovered by Pfizer in 2003 and has since been the subject of extensive scientific research.
Wirkmechanismus
1-Cyclopentyl-3-(2,4-difluorophenyl)urea acts as a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea can effectively suppress the immune response and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2,4-difluorophenyl)urea has been shown to have various biochemical and physiological effects on the immune system. This compound can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of T cells, and induce apoptosis of activated T cells. Additionally, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea can reduce the levels of autoantibodies and immune complexes in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea for lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects. However, this compound has relatively low solubility in water, which can limit its use in certain experimental setups. Additionally, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyclopentyl-3-(2,4-difluorophenyl)urea. One area of interest is the development of more potent and selective JAK3 inhibitors that can be used for the treatment of autoimmune diseases. Additionally, there is a need for further studies on the long-term safety and efficacy of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea in humans. Finally, there is a growing interest in the use of JAK inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea involves several steps starting with the reaction of 2,4-difluoroaniline with cyclopentanone to produce 2,4-difluoro-α,α-dimethylcyclopentanone. This intermediate is then reacted with phosgene and ammonia to produce 1-Cyclopentyl-3-(2,4-difluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines that are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLIXLWZBOGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)



![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)



